A 6-Fold Reduction in Radical Scavenging Activity Compared to Mangiferin
In a direct head-to-head comparison, 7-O-methylmangiferin exhibits a significantly weaker ability to scavenge the PTIO• radical than its parent compound, mangiferin. The methylation at the 7-position disrupts the crucial 6,7-di-OH group, leading to a substantial increase in the half-maximal inhibitory concentration (IC50) [1].
| Evidence Dimension | PTIO• Radical Scavenging Activity (IC50) |
|---|---|
| Target Compound Data | 387.2 ± 37.5 μM (pH 4.5); 234.9 ± 1.7 μM (pH 7.4) |
| Comparator Or Baseline | Mangiferin: 64.1 ± 8.5 μM (pH 4.5); 38.0 ± 2.7 μM (pH 7.4) |
| Quantified Difference | ~6.0-fold higher IC50 at pH 4.5; ~6.2-fold higher IC50 at pH 7.4 |
| Conditions | In vitro PTIO• radical trapping assay in aqueous solution |
Why This Matters
This data is critical for studies focused on antioxidant mechanisms, as it demonstrates that O-methylmangiferin is a poor substitute for mangiferin in radical scavenging applications.
- [1] Li, X., Ouyang, X., Liang, M., & Chen, D. (2018). 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide Radical (PTIO•) Trapping Activity and Mechanisms of 16 Phenolic Xanthones. Molecules, 23(7), 1692. doi: 10.3390/molecules23071692 View Source
